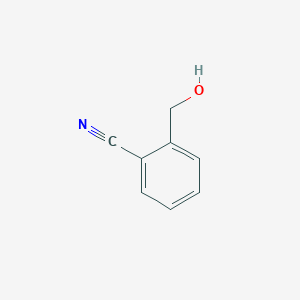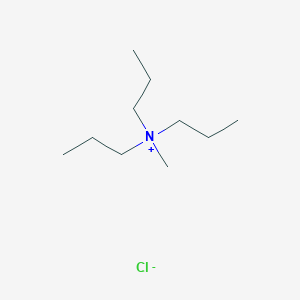
Chlorhydrate de 3-chlorobenzamidine
Vue d'ensemble
Description
3-Chlorobenzamidine hydrochloride is a chemical compound with the CAS Number: 24095-60-1. It has a molecular weight of 191.06 . It is a solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The linear formula for 3-Chlorobenzamidine hydrochloride is C7H8Cl2N2 . For a more detailed molecular structure, resources such as ChemSpider or Sigma-Aldrich can provide further information.Physical And Chemical Properties Analysis
3-Chlorobenzamidine hydrochloride is a solid at room temperature . It has a molecular weight of 191.06 and a linear formula of C7H8Cl2N2 . It is stored in a dry environment .Applications De Recherche Scientifique
Recherche en Biochimie
Chlorhydrate de 3-chlorobenzamidine: est utilisé en biochimie pour étudier l'inhibition enzymatique, en particulier dans le contexte des protéases comme la trypsine. Il sert d'inhibiteur compétitif, fournissant des informations sur la cinétique enzymatique et le rôle des interactions hydrophobes dans les complexes enzyme-substrat .
Recherche Pharmaceutique
En recherche pharmaceutique, le This compound est étudié pour ses applications thérapeutiques potentielles. Son rôle d'inhibiteur enzymatique en fait un candidat pour la conception de médicaments, en particulier pour les affections où la modulation de l'activité enzymatique est bénéfique .
Synthèse Chimique
Ce composé est précieux en synthèse chimique comme élément constitutif pour créer des molécules plus complexes. Sa réactivité due à la présence de groupes chloro et amidine permet des transformations sélectives, contribuant à la synthèse de divers ingrédients pharmaceutiques actifs (API) .
Science des Matériaux
This compound: trouve des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux aux propriétés biochimiques spécifiques. Ses caractéristiques structurelles peuvent influencer les propriétés physiques des polymères et autres matériaux avancés .
Science de l'Environnement
Les scientifiques de l'environnement utilisent le This compound dans l'analyse des échantillons environnementaux. Il peut agir comme traceur ou standard dans la quantification des polluants et contribue à comprendre le devenir environnemental de composés similaires .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Chlorobenzamidine hydrochloride, a derivative of benzamidine, primarily targets proteases such as trypsin and kallikrein . These enzymes play crucial roles in various biological processes, including digestion and blood clotting .
Mode of Action
The interaction of 3-Chlorobenzamidine hydrochloride with its targets involves the formation of a reversible complex, where the compound binds to the active site of the enzyme, inhibiting its function . This interaction results in the modulation of the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of proteases like trypsin and kallikrein by 3-Chlorobenzamidine hydrochloride affects several biochemical pathways. For instance, the inhibition of trypsin can impact the digestion process, while the inhibition of kallikrein can affect the blood clotting process . The downstream effects of these alterations can lead to changes in physiological responses.
Pharmacokinetics
Like other small molecules, it is expected to be absorbed in the body, distributed to the site of action, metabolized, and eventually excreted . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 3-Chlorobenzamidine hydrochloride’s action primarily involve the inhibition of protease activity. This can lead to a decrease in the digestion of proteins (in the case of trypsin inhibition) or a change in blood clotting (in the case of kallikrein inhibition) .
Action Environment
The action, efficacy, and stability of 3-Chlorobenzamidine hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with target enzymes. Additionally, the presence of other molecules can either facilitate or hinder the compound’s access to its targets .
Propriétés
IUPAC Name |
3-chlorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDHABCUIIRLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524132 | |
| Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24095-60-1 | |
| Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)


